molecular formula C13H7Cl4NO B4018708 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide CAS No. 2448-01-3

2,4-dichloro-N-(2,5-dichlorophenyl)benzamide

Cat. No. B4018708
CAS RN: 2448-01-3
M. Wt: 335.0 g/mol
InChI Key: CQKVGEDLHCSTPN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2,5-dichlorophenyl)benzamide, commonly known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost. Dicamba is a selective herbicide, meaning that it only targets certain types of plants while leaving others unharmed. In recent years, dicamba has been the subject of much controversy due to its potential to drift and damage non-target crops.

Mechanism of Action

Dicamba works by disrupting the growth and development of plants. It is absorbed by the leaves of target plants and translocated throughout the plant, where it interferes with the plant's normal growth processes. Specifically, dicamba disrupts the plant's ability to produce certain hormones, which leads to abnormal growth and eventually death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It inhibits the production of auxins, a type of plant hormone that is involved in growth and development. This leads to a number of physiological changes in the plant, including stunted growth, leaf curling, and abnormal development of shoots and roots.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide in agriculture and has been extensively studied for its effectiveness and safety. In laboratory experiments, dicamba has been used to study the effects of herbicides on plant growth and development. Its selective nature also makes it useful for studying the interactions between different plant species.
One limitation of dicamba in laboratory experiments is its potential to drift and affect non-target plants. This can make it difficult to control experimental conditions and may lead to unintended effects on the results of the study.

Future Directions

There are a number of future directions for research on dicamba. One area of interest is the development of new formulations that reduce the potential for drift and damage to non-target crops. Another area of research is the study of the long-term effects of dicamba on soil health and the environment. Additionally, there is a need for further research on the mechanisms of dicamba resistance in weeds and the development of new herbicides to combat resistant weeds.
Conclusion
Dicamba is a widely used herbicide that has been extensively studied for its effectiveness and safety. It works by disrupting the growth and development of plants and has a number of biochemical and physiological effects. While dicamba has many advantages for use in laboratory experiments, its potential to drift and damage non-target crops is a limitation. Future research directions include the development of new formulations and the study of long-term effects on the environment.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that dicamba is effective at controlling a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. It is also relatively safe for use in the environment, with a low toxicity to humans and animals.

properties

IUPAC Name

2,4-dichloro-N-(2,5-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO/c14-7-1-3-9(11(17)5-7)13(19)18-12-6-8(15)2-4-10(12)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKVGEDLHCSTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947373
Record name 2,4-Dichloro-N-(2,5-dichlorophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2,5-dichlorophenyl)benzamide

CAS RN

2448-01-3
Record name NSC6890
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-N-(2,5-dichlorophenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5'-TETRACHLOROBENZANILIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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